Ethyl 2-mercaptopropionate

CAS No.: 103616-07-5

Cat. No.: VC13346880

Molecular Formula: C5H10O2S

Molecular Weight: 134.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103616-07-5 |

|---|---|

| Molecular Formula | C5H10O2S |

| Molecular Weight | 134.20 g/mol |

| IUPAC Name | ethyl 2-sulfanylpropanoate |

| Standard InChI | InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3 |

| Standard InChI Key | LXXNWCFBZHKFPT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)S |

| Canonical SMILES | CCOC(=O)C(C)S |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

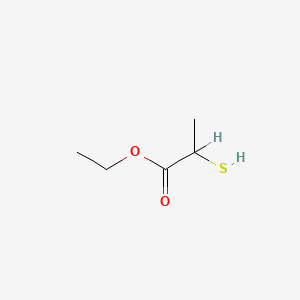

Ethyl 2-mercaptopropionate is an aliphatic thioester with the systematic name ethyl 2-sulfanylpropanoate. Its structure comprises a propanoic acid backbone substituted with a thiol group at the second carbon and an ethyl ester at the carboxyl group (Fig. 1). The compound’s (octanol-water partition coefficient) of 1.53 indicates moderate lipophilicity, facilitating its solubility in organic solvents like alcohols and ethers while remaining insoluble in water .

Table 1: Fundamental Physicochemical Properties

The compound’s infrared (IR) spectrum confirms the presence of thiol (S-H stretch at ~2550 cm) and ester (C=O stretch at ~1740 cm) functional groups .

Synthesis and Industrial Production

The industrial synthesis of ethyl 2-mercaptopropionate primarily involves the catalytic addition of hydrogen sulfide () to acrylic acid esters. A patented method (EP0485139A1) outlines a continuous process using weakly basic amine catalysts (e.g., ammonia) and polyether co-catalysts (e.g., 18-crown-6) to enhance reaction efficiency .

Reaction Mechanism:

-

Nucleophilic Addition:

Acrylic acid ester reacts with under mild conditions (0–40°C, 50–125 psig) to form the thiol adduct .

-

Byproduct Formation:

Excess and elevated temperatures promote the formation of dithiodipropionic acid esters:These byproducts are minimized by controlling concentration and temperature .

Process Optimization:

-

Catalyst System: 0.3% anhydrous ammonia and 2% polyether co-catalyst achieve >90% selectivity for the mercaptoester .

-

Solvent Recycling: Post-distillation residues containing dithioesters and catalysts are reused, reducing waste .

Environmental Considerations

Analytical Characterization

Quality Control Metrics

Commercial batches (≥97% purity) are analyzed via:

-

Gas Chromatography (GC): Detects residual acrylic ester and dithioester byproducts .

-

Refractometry: Verifies refractive index within 1.444–1.454 .

Table 3: Commercial Specifications

| Test Parameter | Specification | Source |

|---|---|---|

| Appearance | Colorless clear liquid | |

| Purity (GC) | 97–100% | |

| Water Content | ≤0.5% (Karl Fischer) |

Emerging Trends and Research Directions

Recent patents highlight innovations in catalyst design, such as immobilized ionic liquids, to improve reaction yields (>95%) and reduce energy consumption . Additionally, its role in synthesizing biodegradable polymers—via thiol-ene click chemistry—is gaining traction in sustainable materials research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume